1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-4-(4-methylphenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-15-9-12(8-13(15)14(16)17)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCGYPAKMRCEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. The specific functional groups present in 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid include:
- Ethyl group at the 1-position
- 4-Methylphenyl group at the 4-position
- Carboxylic acid group at the 2-position
These features enable the compound to participate in various chemical reactions and interactions.
Synthetic Chemistry
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for:
- Studying reaction mechanisms : Researchers can utilize this compound to understand fundamental chemical processes.
- Synthesis of derivatives : It can be modified to create new compounds with potentially enhanced properties.
Biological Applications
The compound is also significant in biological research, particularly in drug discovery and development:
- Bioactive Molecules : It is used in the design of bioactive molecules that can interact with biological systems, influencing pathways relevant to disease treatment.
- Pharmaceutical Development : Studies have indicated potential applications in developing analgesics and other therapeutic agents due to its interaction with biological receptors, such as norepinephrine and serotonin receptors .
Case Study 1: Pain Management
Research has shown that derivatives of pyrrole compounds, including this compound, exhibit properties that could be harnessed for pain management therapies. A study highlighted the effectiveness of certain derivatives in inhibiting norepinephrine reuptake, suggesting potential applications in treating chronic pain .
Case Study 2: Antioxidant Activity
Another study focused on pyrrole derivatives demonstrated enhanced antioxidant activity compared to their precursors. This suggests that compounds like this compound could be developed into therapeutic agents targeting oxidative stress-related conditions .
Comparative Analysis Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Synthetic Chemistry | Building block for complex organic synthesis | Facilitates understanding of reaction mechanisms |
| Biological Research | Development of bioactive molecules | Potential therapeutic applications |
| Pain Management | Interaction with norepinephrine receptors | New analgesic drug formulations |
| Antioxidant Activity | Enhanced antioxidant properties | Therapeutic options for oxidative stress conditions |
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The aromatic ring and pyrrole nitrogen can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their properties based on the evidence:
Key Research Findings and Data
Quorum Sensing Gene Suppression by Pyrrole Derivatives
| Gene Target | % Inhibition by 1H-Pyrrole-2-carboxylic Acid | Significance (p-value) |
|---|---|---|
| lasI | 80% | <0.01 |
| lasR | 87% | <0.01 |
| rhlI | 69% | <0.01 |
| pqsA | 97% | <0.01 |
Data sourced from QSI studies using 1 mg/mL concentrations .
Molecular Weight and Bioactivity Trends
- Lower molecular weight analogs (e.g., unsubstituted pyrrole-2-carboxylic acid, 111.10 g/mol) exhibit higher QSI activity, while bulkier substituents (e.g., trifluoromethylphenyl, 269.22 g/mol) may reduce bioavailability .
Biological Activity
1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid is a compound belonging to the pyrrole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring substituted with an ethyl group at position one, a 4-methylphenyl group at position four, and a carboxylic acid group at position two. This unique arrangement contributes to its biological activity through various mechanisms of action, including hydrogen bonding and hydrophobic interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group facilitates ionic interactions, while the aromatic and pyrrole components engage in π-π stacking and hydrogen bonding. These interactions can modulate enzyme activity and receptor binding, influencing various biological pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating several pyrrole derivatives found that compounds with similar structures displayed potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | <0.016 | >64 | M. tuberculosis |
| Control (Isoniazid) | 0.25 | - | M. tuberculosis |
| Ciprofloxacin | 2 | - | Staphylococcus aureus, E. coli |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory potential. Its ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases. The structural modifications on the pyrrole ring significantly influence its binding affinity to inflammatory mediators .
Study on Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to evaluate the effects of various substituents on the pyrrole ring's biological activity. The results indicated that larger substituents enhanced potency against tuberculosis while smaller groups led to reduced activity .
Clinical Relevance
In clinical settings, compounds similar to this compound are being investigated as potential therapeutic agents for conditions related to norepinephrine and serotonin receptor regulation . Their role in modulating neurotransmitter systems highlights their importance in addressing psychiatric disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid?
- Methodology : The synthesis typically involves:
- Pyrrole ring formation : Utilize the Paal-Knorr synthesis with 1,4-dicarbonyl compounds and ethylamine derivatives .
- Substituent introduction : Introduce the 4-methylphenyl group via Friedel-Crafts alkylation or Suzuki coupling.
- Carboxylic acid functionalization : Hydrolyze an ester precursor (e.g., methyl or ethyl ester) under acidic or basic conditions .
- Characterization : Confirm structure via -/-NMR, IR (for carboxylic acid C=O stretch ~1700 cm), and mass spectrometry.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical techniques :
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- X-ray crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .
- Elemental analysis : Match calculated and observed C, H, N percentages within ±0.4% .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
- Structure-Activity Relationship (SAR) insights :
- The 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability in antitubercular analogs .
- The ethyl group at position 1 may reduce steric hindrance, favoring interactions with biological targets.
- Methodological validation :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .
- Compare IC values of analogs in bioassays to correlate substituent effects with activity .
Q. What strategies resolve contradictions in reported pharmacological data for pyrrole-2-carboxylic acid derivatives?
- Case study : Discrepancies in antimycobacterial activity may arise from:
- Experimental variables : Differences in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) .
- Solubility issues : Use DMSO vs. aqueous buffers can alter bioavailability.
- Resolution approach :
- Standardize assay protocols (e.g., microdilution method, consistent inoculum size).
- Conduct pharmacokinetic studies (e.g., LogP, plasma protein binding) to clarify bioavailability .
Q. How can computational methods optimize reaction conditions for high-yield synthesis?
- In silico optimization :
- Use Gaussian or ORCA software to model reaction pathways (e.g., transition state energy barriers in ester hydrolysis) .
- Predict solvent effects (PCM models) to select optimal media (e.g., ethanol/water for hydrolysis vs. THF for coupling).
- Experimental validation :
- Apply response surface methodology (RSM) to refine temperature, catalyst loading, and reaction time. Reported yields can exceed 85% under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
